Cas no 256348-27-3 (Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate)
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- BRD-K35755464-001-01-0
- phenyl4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- 256348-27-3
- CCG-245680
- IDI1_032937
- HMS1532L01
- DTXSID00372355
- Maybridge4_004115
- DB-014964
-
- Inchi: 1S/C18H11F3O2S/c19-18(20,21)16-14(12-7-3-1-4-8-12)11-15(24-16)17(22)23-13-9-5-2-6-10-13/h1-11H
- InChI Key: BCBBRFKVPSQLTD-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC2C=CC=CC=2)=CC(C2C=CC=CC=2)=C1C(F)(F)F
Computed Properties
- Exact Mass: 348.04323
- Monoisotopic Mass: 348.04318525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- PSA: 26.3
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005881-1g |
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
256348-27-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM124689-1g |
phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
256348-27-3 | 95% | 1g |
$333 | 2021-08-05 | |
| Chemenu | CM124689-1g |
phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
256348-27-3 | 95% | 1g |
$333 | 2023-02-17 |
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 256348-27-3): A Comprehensive Overview
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, identified by its CAS number 256348-27-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The presence of multiple aromatic rings and a trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable candidate for various research and development initiatives.
The molecular structure of Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate consists of a central thiophene ring substituted with a phenyl group at the 4-position, another phenyl group at the 5-position, and a trifluoromethyl group at the 5-position as well. This arrangement contributes to its high lipophilicity and potential interactions with biological targets, which are critical factors in drug design and development. The compound's stability under various conditions and its ability to undergo selective modifications make it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in thiophene derivatives due to their role as pharmacophores in numerous therapeutic agents. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. The introduction of electron-withdrawing groups such as the trifluoromethyl moiety enhances the bioactivity of thiophene derivatives by increasing their metabolic stability and binding affinity to biological targets.
Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been explored in several preclinical studies for its potential applications in pharmaceuticals. Researchers have investigated its efficacy in inhibiting specific enzymes and receptors involved in disease pathways. For instance, preliminary studies suggest that this compound may interfere with the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation-related diseases. Additionally, its structural features make it a promising candidate for developing novel antitumor agents, as thiophene derivatives have shown promise in disrupting cancer cell proliferation and inducing apoptosis.
The trifluoromethyl group in the structure of Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate plays a crucial role in modulating its pharmacokinetic properties. This group enhances the compound's binding affinity to proteins and prolongs its half-life in biological systems, which is essential for achieving therapeutic efficacy. Furthermore, the presence of multiple phenyl rings increases the compound's lipophilicity, facilitating its absorption across biological membranes. These characteristics make it an ideal candidate for oral administration and systemic delivery.
In materials science, Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been utilized in the development of advanced materials such as organic semiconductors and conductive polymers. Its electron-deficient nature and ability to form stable π-conjugated systems make it suitable for applications in optoelectronic devices. Researchers have explored its potential use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). The compound's unique electronic properties contribute to improved device performance by enhancing charge transport and luminescence efficiency.
The synthesis of Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies such as cross-coupling reactions, cyclization processes, and fluorination techniques are employed to construct the desired molecular framework. The use of high-purity starting materials and optimized reaction conditions ensures high yields and minimal byproduct formation, which are critical for industrial-scale production.
The safety profile of Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is an important consideration in both pharmaceutical and materials science applications. Extensive toxicological studies have been conducted to assess its acute and chronic toxicity levels. These studies have revealed that the compound exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. Proper handling procedures and safety protocols are essential to minimize exposure risks during synthesis, handling, and application.
The future prospects of Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate are promising, with ongoing research focusing on expanding its applications across multiple domains. In pharmaceuticals, efforts are underway to develop novel derivatives with enhanced bioactivity and improved pharmacokinetic profiles. In materials science, researchers are exploring new synthetic routes to optimize production costs and scalability while maintaining high performance characteristics.
In conclusion, Phenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (CAS No. 256348-27-3) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features contribute to its diverse applications, making it a valuable asset in ongoing research initiatives. As scientific understanding continues to evolve, new opportunities for leveraging this compound's properties will emerge, further solidifying its importance in modern chemistry.
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